molecular formula C21H42NO8P B3025620 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine CAS No. 96760-44-0

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B3025620
CAS No.: 96760-44-0
M. Wt: 467.5 g/mol
InChI Key: UNACBKDVIYEXSL-LJQANCHMSA-N
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Description

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine: is a synthetic phospholipid commonly used in biochemical research. It is a derivative of phosphatidylethanolamine, a class of phospholipids that are integral components of cell membranes. This compound is known for its ability to form stable bilayers and vesicles, making it a valuable tool in the study of membrane dynamics and drug delivery systems .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is known for its ability to form stable bilayers and vesicles, making it an excellent component for liposome formulations. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with metabolic enzymes and proteases, influencing their activity and stability . Additionally, this compound can act as a stabilizer and emulsifier, enhancing the solubility and bioavailability of drugs .

Cellular Effects

This compound has significant effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce nutrient starvation tolerance and stimulate the development of tumors . Furthermore, this compound actively participates in the production of glycosylphosphatidylinositol-anchored proteins, which are essential for various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form stable complexes with proteins and enzymes, modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . The unique chemical properties of this compound allow it to form stable bilayers and vesicles, facilitating its role in drug delivery systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under recommended storage conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound can enhance cellular function and improve drug delivery efficiency. At higher doses, it may cause toxic or adverse effects, such as cellular damage and metabolic disturbances . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired outcomes without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It participates in phospholipid metabolism and can influence the production of glycosylphosphatidylinositol-anchored proteins . This compound can also affect metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the mitochondria, where it plays a role in lipid metabolism and energy production . The distribution of this compound can be influenced by factors such as lipid composition and cellular environment .

Subcellular Localization

This compound is primarily localized in the membrane leaflet and is abundantly present in the mitochondria . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in essential cellular processes. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with octanoic acid, followed by phosphorylation with phosphoric acid. The reaction typically involves the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The phosphorylation step may require the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific fatty acid chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in forming stable vesicles and bilayers, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42NO8P/c1-3-5-7-9-11-13-20(23)27-17-19(18-29-31(25,26)28-16-15-22)30-21(24)14-12-10-8-6-4-2/h19H,3-18,22H2,1-2H3,(H,25,26)/t19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNACBKDVIYEXSL-LJQANCHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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